Colterol-d9 Hydrochloride
Description
Colterol-d9 Hydrochloride is a deuterium-labeled analogue of colterol, a β₂-adrenergic receptor agonist. It is primarily used in pharmacological and biomedical research to study receptor binding, metabolic pathways, and pharmacokinetics using isotopic tracing techniques. The compound is synthesized with nine deuterium atoms replacing hydrogen atoms at specific positions, enhancing its stability in mass spectrometry and nuclear magnetic resonance (NMR) analyses .
Properties
Molecular Formula |
C₁₂H₁₁D₉ClNO₃ |
|---|---|
Molecular Weight |
270.8 |
Synonyms |
4-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-1,2-benzenediol-d9 Hydrochloride; (+/-)-α-[(tert-Butylamino)methyl]-3,4-dihydroxy-benzyl Alcohol-d9 Hydrochloride; (+/-)-N-t-Butylnoradrenaline-d9; (+/-)-tert-Butyl Noradrenaline-d9 Hydrochloride; dl-1- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of Colterol-d9 Hydrochloride
Comparison with Structurally Similar Deuterated Compounds
3-O-Methyl Colterol-d9
A methylated derivative of colterol-d9, this compound is used to study metabolic O-methylation pathways.
Key Differences :
D9-Clenbuterol Hydrochloride
A deuterated β₂-agonist used as a reference standard in doping control and veterinary drug residue analysis.
Key Differences :
(S)-Albuterol-d9 Hydrochloride
A deuterated enantiomer of albuterol, used to study stereospecific β₂-adrenergic effects.
Key Differences :
- (S)-Albuterol-d9 Hydrochloride is enantiomer-specific, whereas this compound lacks stereochemical labeling in most studies .
Analytical Methodologies for Comparison
Chromatographic Techniques
Thermal Stability Analysis
- Differential scanning calorimetry (DSC) data for Verapamil Hydrochloride provides a methodological template for studying this compound’s decomposition profile.
Q & A
Q. What experimental protocols are recommended for validating this compound's target engagement in cellular assays?
- Methodological Answer : Utilize fluorescence-based binding assays (e.g., FRET or TR-FRET) with recombinant target proteins. Include competitive binding studies using unlabeled ligands to confirm specificity. Dose-response curves should be generated with at least three independent replicates, and IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can factorial design optimize this compound formulations to enhance bioavailability in preclinical models?
- Methodological Answer : Apply a 2³ factorial design to evaluate critical factors like particle size, excipient ratio (e.g., surfactants vs. polymers), and pH. Response surface methodology (RSM) can model interactions between variables. Validate optimized formulations in rodent pharmacokinetic studies, comparing AUC and Cₘₐₓ to reference standards .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding differences. Validate hypotheses using knock-in animal models or organ-on-chip systems to isolate confounding factors (e.g., efflux transporters). Cross-reference with clinical trial frameworks for dose extrapolation .
Q. How should researchers design replication studies to confirm this compound's mechanism of action across heterogeneous cell lines?
- Methodological Answer : Use orthogonal assays (e.g., CRISPR knockdown, siRNA silencing) to corroborate initial findings. Ensure replication across at least two independent labs with blinded data analysis. Document all protocols in supplementary materials, including raw data and statistical code, to enable third-party validation .
Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Implement mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models to integrate historical control data, reducing false positives. For threshold detection, apply benchmark dose (BMD) modeling with sensitivity analyses to assess uncertainty .
Data Reporting and Validation
Q. How can researchers ensure reproducibility when publishing this compound datasets?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry, NMR, and bioassay data in public repositories (e.g., ChEMBL, Zenodo). Use standardized metadata templates and cite validation protocols from pharmacopeial guidelines (e.g., Korean Pharmacopoeia for purity thresholds) .
Q. What frameworks guide the ethical assessment of this compound studies involving human-derived samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

